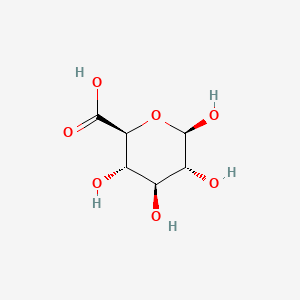

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Übersicht

Beschreibung

β-D-Glucuronsäure: ist ein Derivat von Glucose, bei dem die primäre Alkoholgruppe am sechsten Kohlenstoffatom zu einer Carbonsäure oxidiert wird. Diese Verbindung kommt in vielen Pflanzen und Tieren vor, oft als Bestandteil komplexer Polysaccharide wie Hyaluronsäure und Chondroitinsulfat .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Chemische Synthese: β-D-Glucuronsäure kann durch Oxidation von Glucose synthetisiert werden.

Biokatalyse: Dieses Verfahren beinhaltet die Verwendung von Enzymen, um die Oxidation von Glucose zu β-D-Glucuronsäure zu katalysieren.

Industrielle Produktionsverfahren:

Natürliche Extraktion: β-D-Glucuronsäure kann aus natürlichen Quellen wie Pflanzen und tierischen Geweben extrahiert werden.

Fermentation: Mikrobielle Fermentation unter Verwendung gentechnisch veränderter Mikroorganismen kann β-D-Glucuronsäure produzieren.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: β-D-Glucuronsäure kann durch weitere Oxidation zu Glucarsäure umgewandelt werden.

Reduktion: Es kann zu Glucuronsäurederivaten reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Salpetersäure, Bromwasser.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Säurechloride, Alkylhalogenide.

Hauptprodukte:

Glucarsäure: Durch Oxidation gebildet.

Glucuronsäurederivate: Durch Reduktions- und Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

Chemie:

Biologie:

- Spielt eine entscheidende Rolle bei den Entgiftungsprozessen in der Leber, indem es Glucuronide mit toxischen Substanzen bildet, wodurch diese wasserlöslicher und leichter auszuscheiden sind .

Medizin:

- Wird bei der Synthese von Hyaluronsäure und Chondroitinsulfat verwendet, die wichtig für die Gesundheit der Gelenke und die Hautfeuchtigkeit sind .

Industrie:

- Wird bei der Produktion von biologisch abbaubaren Kunststoffen und anderen umweltfreundlichen Materialien verwendet .

Wirkmechanismus

β-D-Glucuronsäure entfaltet seine Wirkung hauptsächlich durch den Prozess der Glucuronidierung. Dieser Prozess beinhaltet die Konjugation von β-D-Glucuronsäure mit verschiedenen endogenen und exogenen Substanzen, die durch das Enzym UDP-Glucuronosyltransferase katalysiert wird . Diese Konjugation erhöht die Wasserlöslichkeit dieser Substanzen und fördert ihre Ausscheidung über den Urin oder die Galle .

Analyse Chemischer Reaktionen

Glucuronidation (Conjugation Reactions)

β-D-glucuronic acid plays a central role in phase II metabolism via glucuronidation, where it conjugates with xenobiotics or endogenous compounds to enhance water solubility for excretion . This process involves:

-

Enzymatic catalysis : UDP-glucuronyltransferases (UGTs) mediate the transfer of glucuronic acid from UDP-α-D-glucuronic acid (UDPGA) to substrates.

-

Bond formation : Glycosidic bonds form with thiol (–SH), amine (–NH₂), or hydroxyl (–OH) groups, while ester bonds form with carboxyl (–COOH) groups.

Key substrates :

| Substrate Type | Example Compounds | Conjugation Product | Biological Impact |

|---|---|---|---|

| Phenols | Bilirubin, morphine | β-D-glucuronides | Enhanced renal/biliary excretion |

| Carboxylic acids | Valproic acid | Acyl glucuronides | Potential toxicity via protein adducts |

| Amines | Serotonin | N-glucuronides | Detoxification |

This reaction is critical in drug metabolism, with deficiencies in UGT activity linked to disorders like Crigler–Najjar syndrome .

Oxidation Reactions

The carboxylic acid group and hydroxyl substituents enable oxidative transformations:

-

Lactone formation : Intramolecular esterification produces glucuronolactone , a cyclic ester, under acidic conditions .

-

Dicarboxylic acid synthesis : Oxidation at C-1 (relative to glucose) yields glucaric acid , though this pathway is less common in physiological settings .

Experimental conditions for oxidation :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lactonization | Acidic pH, heat | Glucuronolactone | ~80% | |

| Catalytic oxidation | RuO₂/NaIO₄ in EtOAc-H₂O | Ketones/aldehydes | High |

Esterification and Complexation

The carboxylic acid reacts with alcohols to form esters, while hydroxyl groups chelate metal ions:

-

Ester synthesis : Reaction with octanol under Mitsunobu conditions yields octyl glucuronate , a stabilized derivative used in biochemical studies.

-

Metal complexes : Forms coordination complexes with transition metals like iron(III) and copper(II), enhancing solubility for therapeutic applications .

Example reaction :

textβ-D-glucuronic acid + R-OH → R-O-(glucuronyl) + H₂O (Catalyzed by DCC/DMAP)

Glycosidic Bond Formation

The anomeric hydroxyl group participates in glycosylation reactions:

-

Synthetic glycosides : Acid-catalyzed condensation with alcohols produces β-D-glucuronides, mimicking natural metabolic pathways .

-

Enzymatic synthesis : Glycosynthases catalyze bond formation with high stereoselectivity, useful for pharmaceutical conjugates .

Thermodynamic stability :

| Glycoside Type | ΔG (kJ/mol) | Stability |

|---|---|---|

| β-D-glucuronide | -12.4 | High (chair conformation) |

| α-D-glucuronide | -8.7 | Moderate |

Acetylation and Protection Strategies

Hydroxyl groups undergo protection/deprotection in synthetic workflows:

-

Acetylation : Treating with acetic anhydride yields peracetylated derivatives, masking reactivity for selective functionalization.

-

Silylation : tert-Butyldimethylsilyl (TBS) groups protect hydroxyls, enabling stepwise synthesis of modified glucuronides.

| Protection Method | Reagent | Conditions | Deprotection |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | RT, 12h | NaOH/MeOH |

| Silylation | TBSCl, imidazole | DMF, 60°C | TBAF in THF |

Biochemical Interactions

The compound interacts with biological systems through:

-

Membrane interactions : Disrupts lipid bilayers at high concentrations, studied via hemolysis assays.

-

Protein binding : Forms hydrogen bonds with serum albumin, altering pharmacokinetics of conjugated drugs .

Key data :

| Parameter | Value | Method |

|---|---|---|

| Hemolytic activity | EC₅₀ = 1.2 mM | Erythrocyte lysis assay |

| Serum binding | Kd = 45 µM | Isothermal titration calorimetry |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antioxidant Properties :

Tartaric acid is recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

Chiral Auxiliary in Synthesis :

Due to its chiral nature, tartaric acid serves as an important chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry .

Drug Formulation :

This compound is often utilized in drug formulations to enhance solubility and stability. Its ability to form salts with various drugs improves their bioavailability .

Food Science

Food Additive :

Tartaric acid is widely used as a food additive (E334), functioning as an acidulant and stabilizer in various products such as cream of tartar. It helps maintain the desired acidity and enhances flavor profiles in foods .

Preservative Properties :

The compound exhibits antimicrobial properties that can help preserve food products by inhibiting the growth of spoilage microorganisms .

Material Science

Biodegradable Polymers :

Research has explored the use of tartaric acid in the synthesis of biodegradable polymers. These materials are gaining traction as environmentally friendly alternatives to conventional plastics .

Coatings and Adhesives :

Due to its adhesive properties, tartaric acid is being investigated for applications in coatings and adhesives, particularly those requiring enhanced performance under varying environmental conditions .

Case Study 1: Pharmaceutical Formulation

A study published in the Journal of Pharmaceutical Sciences highlighted the role of tartaric acid in enhancing the solubility of poorly soluble drugs. The research demonstrated a significant improvement in dissolution rates when tartaric acid was included in the formulation.

Case Study 2: Food Preservation

Research conducted on the preservation of fruit juices showed that adding tartaric acid effectively inhibited microbial growth, extending shelf life without compromising flavor or nutritional quality. This study was published in Food Microbiology and emphasized the compound's utility as a natural preservative.

Case Study 3: Biodegradable Plastics

A collaborative study between universities focused on synthesizing biodegradable plastics using tartaric acid as a key monomer. The resulting polymers exhibited favorable mechanical properties while being environmentally benign, showcasing potential applications in packaging.

Wirkmechanismus

Beta-D-glucuronic acid exerts its effects primarily through the process of glucuronidation. This process involves the conjugation of beta-D-glucuronic acid with various endogenous and exogenous substances, facilitated by the enzyme UDP-glucuronosyltransferase . This conjugation increases the water solubility of these substances, promoting their excretion through urine or bile .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- α-D-Glucuronsäure

- Galacturonsäure

- Iduronsäure

- Mannuronsäure

Vergleich:

- β-D-Glucuronsäure ist einzigartig in ihrer Fähigkeit, stabile Glucuronide mit einer breiten Palette von Substanzen zu bilden, wodurch sie bei Entgiftungsprozessen sehr effektiv ist .

- α-D-Glucuronsäure unterscheidet sich in der Konfiguration am anomeren Kohlenstoffatom, was ihre Reaktivität und Bindungseigenschaften beeinflusst .

- Galacturonsäure ähnelt in der Struktur, wird aber aus Galactose anstelle von Glucose gewonnen .

- Iduronsäure und Mannuronsäure sind ebenfalls Uronsäuren, unterscheiden sich aber in ihrer Stereochemie und ihren biologischen Rollen .

Biologische Aktivität

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a carbohydrate derivative that has garnered attention due to its potential biological activities. This compound is known for its structural complexity and various functional groups that contribute to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound through case studies and research findings.

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- CAS Number : 23018-83-9

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Case Study : A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The results suggested a potential role in preventing oxidative damage associated with various diseases such as cancer and neurodegeneration.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes.

- Research Findings : In vitro studies revealed that treatment with this compound significantly decreased the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS).

3. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens.

- Case Study : In a study evaluating the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli, it was found that it inhibited bacterial growth at certain concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

23018-83-9 |

|---|---|

Molekularformel |

C6H10O7 |

Molekulargewicht |

194.14 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |

InChI-Schlüssel |

AEMOLEFTQBMNLQ-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Isomerische SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |

Kanonische SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

melting_point |

165 °C |

Key on ui other cas no. |

23018-83-9 |

Löslichkeit |

485 mg/mL |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.